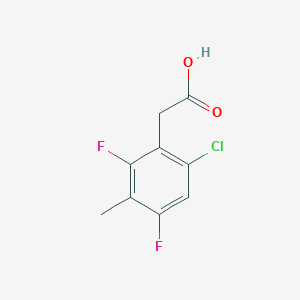

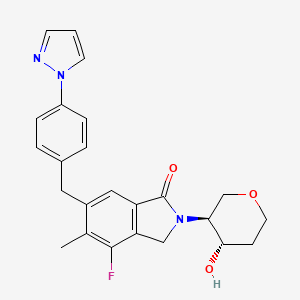

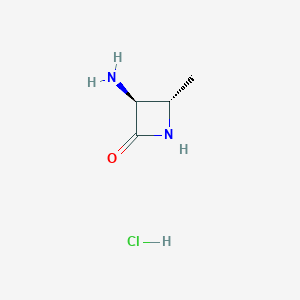

![molecular formula C101H140N24O30S B3028382 (2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid CAS No. 198281-81-1](/img/structure/B3028382.png)

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Tyr9)-|A-MSH (porcine)” is a peptide derived from porcine sources. It is synthesized and used for various research purposes .

Synthesis Analysis

The synthesis of “(Tyr9)-|A-MSH (porcine)” involves complex biochemical processes. Studies have shown that the cAMP-mediated CREM-MITF-TYR Axis regulates melanin synthesis in Pacific Oysters . Another study revealed that the TYRP1 gene affects melanogenesis in melanocytes of Jianbai Xiang pigs, and ssc-miR-221-3p targets the TYRP1 gene to regulate melanogenesis .Molecular Structure Analysis

The molecular structure of “(Tyr9)-|A-MSH (porcine)” is determined by its amino acid sequence and the peptide bonds that link these amino acids together. The structure of peptides can be analyzed using various techniques such as PepDraw and NovoPro .Chemical Reactions Analysis

The chemical reactions involving “(Tyr9)-|A-MSH (porcine)” are complex and involve multiple steps. For instance, studies have shown that the selective hydrolysis of peptides and proteins at Tyr sites can be accomplished via electrochemical methods . Another study revealed that the formation of dityrosine and ditryptophan derives from radical–radical reactions involving Tyr˙ and Trp˙ radicals .Physical and Chemical Properties Analysis

The physical and chemical properties of “(Tyr9)-|A-MSH (porcine)” depend on its molecular structure and the environment in which it is studied. These properties can be analyzed using various techniques, as described in the studies .Wissenschaftliche Forschungsanwendungen

Isolation and Characterization

- Isolation and Structure Analysis : The beta-[Tyr9]MSH-(9-18) decapeptide, isolated from porcine hypothalami, represents a fragment of a potential larger precursor related to beta-LPH. This peptide, which shares a sequence with various melanotropins like alpha-MSH and ACTH, suggests an evolutionary link in the structure and function of these hormones (Schally et al., 1980).

Biological Functions and Effects

- Inhibition of Growth Hormone Release : Alpha-MSH, isolated from porcine hypothalami, demonstrated the ability to inhibit the release of growth hormone in vitro, suggesting a regulatory role in growth hormone dynamics (Schally et al., 1973).

- Neuronal Regulation by Neuropeptide Y : The role of Neuropeptide Y (NPY) in inhibiting alpha-MSH release, as demonstrated in studies involving porcine brain extracts, highlights the complex interplay between different neuropeptides in the central nervous system (Blasquez et al., 1993).

Genetic and Molecular Aspects

- Gene Mutations and Disease : Research identified a mutation in the porcine gene for the skeletal muscle ryanodine receptor, correlated with malignant hyperthermia, a condition impacting neurological and organ health. This emphasizes the genetic implications of peptide-related mutations in swine and potentially in humans (Fujii et al., 1991).

Receptor Interaction and Pharmacology

- Melanocortin Receptor Characterization : The molecular cloning and pharmacological characterization of the porcine melanocortin-3 receptor revealed its high homology to human and other species’ receptors, providing insights into its role in regulating food intake and fat storage (Fan et al., 2007).

- Polymorphisms and Mapping : The identification of polymorphisms in the porcine melanocortin-5 receptor gene enhances understanding of its role in various physiological functions, such as thermoregulation and sexual behavior (Kim et al., 2000).

Cellular and Physiological Responses

- Growth Hormone Interaction : Studies on porcine and bovine growth hormone receptors in mouse cells revealed insights into hormone-induced protein phosphorylation, which is vital for understanding growth hormone signaling mechanisms (Wang et al., 1994).

Biomedical and Agricultural Implications

- Biomedical Model Development : The pig, due to its genetic and physiological traits similar to humans, serves as an important model in biomedical research, including studies on hormones like ACTH and MSH (Schook et al., 2015).

- Genetic Editing in Agriculture : The use of CRISPR/Cas9 for gene editing in pigs, as demonstrated in myostatin mutation studies, shows the potential for precise genetic modifications in agriculture, impacting traits like muscle growth (Wang et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H140N24O30S/c1-156-44-37-69(116-88(142)64(19-7-9-38-102)113-94(148)72(47-57-27-31-60(128)32-28-57)121-96(150)76-22-12-41-123(76)80(130)53-110-86(140)67(33-35-81(131)132)112-85(139)62(104)49-83(135)136)92(146)115-68(34-36-82(133)134)91(145)118-71(46-56-25-29-59(127)30-26-56)95(149)119-70(45-55-15-3-2-4-16-55)93(147)114-66(21-11-40-107-101(105)106)89(143)120-73(48-58-51-108-63-18-6-5-17-61(58)63)87(141)109-52-79(129)111-75(54-126)98(152)125-43-14-24-78(125)99(153)124-42-13-23-77(124)97(151)117-65(20-8-10-39-103)90(144)122-74(100(154)155)50-84(137)138/h2-6,15-18,25-32,51,62,64-78,108,126-128H,7-14,19-24,33-50,52-54,102-104H2,1H3,(H,109,141)(H,110,140)(H,111,129)(H,112,139)(H,113,148)(H,114,147)(H,115,146)(H,116,142)(H,117,151)(H,118,145)(H,119,149)(H,120,143)(H,121,150)(H,122,144)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,105,106,107)/t62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJSQRGYHZXSMI-RDXWUBBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H140N24O30S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2202.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

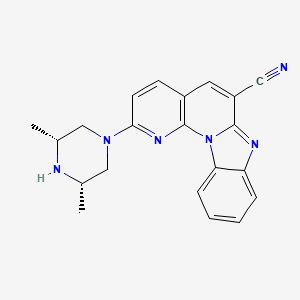

![7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3028300.png)

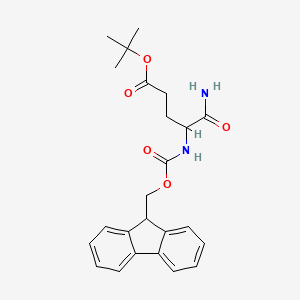

![3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3028314.png)

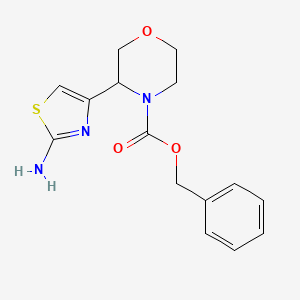

![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)